Cas no 671199-19-2 (N-[(furan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide)

N-[(furan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]quinoline core, modified with a furan-2-ylmethyl substituent and a thioacetamide linkage. This structure imparts potential reactivity and binding affinity, making it of interest in medicinal chemistry and pharmaceutical research. The presence of the triazoloquinoline scaffold suggests possible applications as a kinase inhibitor or antimicrobial agent, while the furan and thioether functionalities may enhance solubility and metabolic stability. Its synthetic versatility allows for further derivatization, enabling exploration of structure-activity relationships. The compound’s unique architecture warrants investigation for targeted biological activity and mechanistic studies.
N-[(furan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide structure
671199-19-2 structure
Product Name:N-[(furan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide
CAS No:671199-19-2
MF:C17H14N4O2S
MW:338.383661746979
CID:5418376
PubChem ID:1280503
Update Time:2025-09-28

N-[(furan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • VU0067835-2
    • SR-01000112913
    • AKOS000812440
    • EU-0015938
    • CCG-23867
    • 671199-19-2
    • SR-01000112913-1
    • N-(furan-2-ylmethyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide
    • 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(furan-2-ylmethyl)acetamide
    • N-[(furan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide
    • Z275022512
    • F3394-0506
    • N-(2-Furanylmethyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamide
    • Inchi: 1S/C17H14N4O2S/c22-16(18-10-13-5-3-9-23-13)11-24-17-20-19-15-8-7-12-4-1-2-6-14(12)21(15)17/h1-9H,10-11H2,(H,18,22)
    • InChI Key: LEJAJEUCKCCBFG-UHFFFAOYSA-N
    • SMILES: S(CC(NCC1=CC=CO1)=O)C1=NN=C2C=CC3C=CC=CC=3N21

Computed Properties

  • Exact Mass: 338.084
  • Monoisotopic Mass: 338.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 452
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 97.7Ų

Experimental Properties

  • Density: 1.43±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 13.39±0.46(Predicted)

N-[(furan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3394-0506-2μmol
N-[(furan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide
671199-19-2
2μmol
$57.0 2023-09-11
Life Chemicals
F3394-0506-5μmol
N-[(furan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide
671199-19-2
5μmol
$63.0 2023-09-11
Life Chemicals
F3394-0506-10μmol
N-[(furan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide
671199-19-2
10μmol
$69.0 2023-09-11
Life Chemicals
F3394-0506-20μmol
N-[(furan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide
671199-19-2
20μmol
$79.0 2023-09-11
Life Chemicals
F3394-0506-1mg
N-[(furan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide
671199-19-2
1mg
$54.0 2023-09-11
Life Chemicals
F3394-0506-2mg
N-[(furan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide
671199-19-2
2mg
$59.0 2023-09-11
Life Chemicals
F3394-0506-3mg
N-[(furan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide
671199-19-2
3mg
$63.0 2023-09-11
Life Chemicals
F3394-0506-4mg
N-[(furan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide
671199-19-2
4mg
$66.0 2023-09-11
Life Chemicals
F3394-0506-5mg
N-[(furan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide
671199-19-2
5mg
$69.0 2023-09-11
Life Chemicals
F3394-0506-10mg
N-[(furan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide
671199-19-2
10mg
$79.0 2023-09-11

Additional information on N-[(furan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide

Introduction to N-[(furan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide (CAS No. 671199-19-2)

N-[(furan-2-yl[methyl])-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide] is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its CAS number 671199-19-2, represents a unique molecular architecture that combines heterocyclic scaffolds with functional groups designed to interact selectively with biological targets. The presence of both furan and triazolo[4,3-a]quinoline moieties in its structure suggests potential applications in drug discovery, particularly in the development of novel therapeutic agents.

The furan ring, characterized by its five-membered aromatic system containing two oxygen atoms, is a common motif in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological molecules. In particular, the 2-position of the furan ring can be modified to introduce diverse substituents, enhancing the compound's pharmacological profile. The incorporation of a methyl group at the 2-position of the furan ring in this compound likely contributes to its solubility and metabolic stability, which are critical factors in drug design.

The other key feature of this compound is the presence of the [1,2,4]triazolo[4,3-a]quinoline scaffold. This nitrogen-rich heterocycle is known for its versatility in medicinal chemistry and has been extensively studied for its potential as a pharmacophore. The triazolo[4,3-a]quinoline core is particularly interesting because it combines the structural elements of both triazole and quinoline rings, which are well-documented for their biological activity. The sulfanyl group (-S-) attached to the quinoline ring introduces a polar moiety that can enhance binding affinity and selectivity towards biological targets.

The acetamide functional group at the 2-position of the molecule further contributes to its pharmacological properties. Acetamides are commonly found in biologically active compounds and are known for their ability to modulate enzyme activity and receptor binding. In this context, the acetamide group in N-[(furan-2-yl[methyl])-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide] may play a crucial role in determining its interaction with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the structural and functional properties of complex organic compounds like N-[(furan-2-yl[methyl])-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide] with greater precision. These tools have been instrumental in predicting how this compound might interact with various biological targets, such as enzymes and receptors. For instance, molecular docking studies have suggested that the sulfanyl group could form hydrogen bonds with specific amino acid residues in target proteins, while the furan ring could engage in π-stacking interactions.

The synthesis of N-[(furan-2-yl[methyl])-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide] represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of reaction conditions to ensure high yield and purity. Key steps include cyclization reactions to form the triazolo[4,3-a]quinoline core and subsequent functionalization at the 1-position with a sulfanyl group. The introduction of the furan ring at the 2-position is achieved through nucleophilic substitution reactions or other suitable coupling strategies.

The pharmacological evaluation of N-[(furan-2-yl[methyl])-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide] has revealed promising results in preclinical studies. Initial assays have shown that this compound exhibits moderate activity against certain enzymes and receptors relevant to human health conditions such as cancer and inflammation. The ability of this compound to modulate these biological pathways suggests its potential as a lead compound for further development into a therapeutic agent.

In conclusion, N-[(furan-2-yl[methyl])-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide (CAS No. < strong>671199- 19 - 2 strong>) is a structurally complex organic compound with significant potential in pharmaceutical research. Its unique combination of heterocyclic scaffolds and functional groups makes it an attractive candidate for further investigation into drug discovery applications. As computational methods continue to advance and synthetic techniques improve,this compound will likely play an important role in developing novel therapeutic agents for various human health conditions.

Recommended suppliers
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd